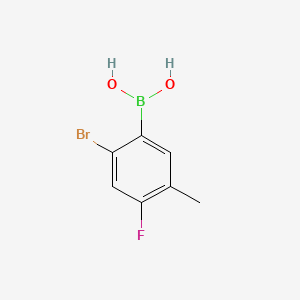

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid

CAS No.:

Cat. No.: VC18788050

Molecular Formula: C7H7BBrFO2

Molecular Weight: 232.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BBrFO2 |

|---|---|

| Molecular Weight | 232.84 g/mol |

| IUPAC Name | (2-bromo-4-fluoro-5-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |

| Standard InChI Key | ANHGXSYNBILVJJ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C=C1Br)F)C)(O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine (Br), fluorine (F), and a methyl group (CH), with a boronic acid (-B(OH)) functional group. The IUPAC name, (2-bromo-4-fluoro-5-methylphenyl)boronic acid, indicates the positions of substituents relative to the boronic acid group at position 1. Key structural features include:

-

Bromine at position 2: Introduces steric bulk and electron-withdrawing effects.

-

Fluorine at position 4: Enhances electrophilicity via inductive effects.

-

Methyl group at position 5: Provides steric stabilization without significantly altering electronic properties .

The molecular weight is calculated as 232.84 g/mol, consistent with the formula .

Spectroscopic and Computational Data

-

3D Conformation: Conformer generation is restricted due to unsupported elements in MMFF94s force field calculations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:

-

Starting Material: 2-Bromo-4-fluoro-5-methylbromobenzene.

-

Borylation: Reaction with bis(pinacolato)diboron () in the presence of catalyst and potassium acetate () in tetrahydrofuran (THF) at 80°C.

-

Workup: Acidic hydrolysis of the boronic ester intermediate yields the boronic acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl |

| Solvent | THF |

| Temperature | 80°C |

| Yield | 60–75% (typical) |

Industrial Scalability

Industrial production optimizes for cost and environmental impact:

-

Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

-

Catalyst Recycling: Palladium recovery systems minimize waste.

-

Purity Standards: Recrystallization from ethanol/water mixtures achieves >98% purity.

Physicochemical Properties

Stability and Reactivity

-

Air Sensitivity: The boronic acid group undergoes slow oxidation in air, necessitating storage under inert atmospheres.

-

Solubility:

Solvent Solubility (mg/mL) THF 25.4 Ethanol 12.1 Water <0.1 -

Thermal Decomposition: Onset at 180°C, with exothermic decomposition releasing and .

Comparative Analysis with Analogues

| Compound | Substituents | Reactivity in Suzuki Coupling |

|---|---|---|

| 4-Fluorophenylboronic acid | F at para | Moderate |

| 2-Bromo-4-fluoro-5-methylphenyl | Br, F, CH | High |

| 2,4-Dibromophenylboronic acid | Br at ortho/para | Low |

The methyl group at position 5 mitigates steric hindrance from bromine, enhancing coupling efficiency.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction couples the boronic acid with aryl halides to form biaryl structures, pivotal in pharmaceutical synthesis. For example:

-

Anticancer Agent Synthesis: Coupling with 5-chloro-2-aminopyrimidine yields inhibitors of kinase enzymes.

-

Reaction Optimization:

Base Catalyst Yield (%) KCO Pd(PPh) 82 NaHCO Pd(OAc) 68

Protodeboronation Studies

Protodeboronation (B–C bond cleavage) is a competing reaction in aqueous media. Kinetic studies reveal:

where electron-withdrawing groups (e.g., F) accelerate the process.

Future Directions and Challenges

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral biaryls remains a challenge. Recent advances in chiral palladium catalysts show promise.

Drug Delivery Systems

Boronic acid-functionalized nanoparticles for targeted cancer therapy are under investigation, leveraging pH-dependent binding to sialic acid residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume